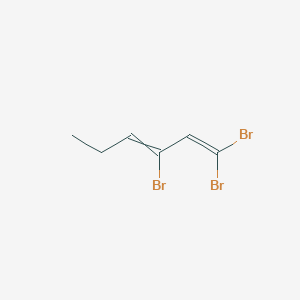

1,1,3-Tribromohexa-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

88146-51-4 |

|---|---|

Molecular Formula |

C6H7Br3 |

Molecular Weight |

318.83 g/mol |

IUPAC Name |

1,1,3-tribromohexa-1,3-diene |

InChI |

InChI=1S/C6H7Br3/c1-2-3-5(7)4-6(8)9/h3-4H,2H2,1H3 |

InChI Key |

UAWJZOUNUXDZIT-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C=C(Br)Br)Br |

Origin of Product |

United States |

Reaction Chemistry and Transformational Pathways of 1,1,3 Tribromohexa 1,3 Diene and Analogs

Cycloaddition Reactions Involving Brominated Diene Systems

Cycloaddition reactions, particularly the [4+2] cycloaddition, are powerful tools for the construction of cyclic and polycyclic frameworks. The introduction of bromine substituents onto the diene component can modulate the reactivity and selectivity of these transformations.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com The electronic nature of both the diene and dienophile plays a crucial role in the facility of this reaction. masterorganicchemistry.com

Brominated dienes, such as 2-bromo-1,3-butadienes, have been shown to be effective substrates in intermolecular Diels-Alder reactions. acs.orgresearchgate.net These reactions often proceed with high yields and can exhibit good to excellent diastereoselectivity, particularly when catalyzed by a Lewis acid. acs.orgresearchgate.net The bromine substituent not only influences the stereochemical outcome but also serves as a functional handle for subsequent transformations, such as transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net This dual role avoids the need for extra steps to install and remove directing groups, offering a more streamlined synthetic approach. acs.orgresearchgate.net

For instance, the reaction of 2-bromo-1,3-dienes with activated dienophiles under Lewis acid catalysis generally affords the endo diastereomer as the major product. acs.orgresearchgate.net The resulting vinyl bromide cycloadducts can then readily participate in Stille and Suzuki cross-coupling reactions. acs.org

A study on the Diels-Alder reactions of 5-bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene (B15300064) with various dienophiles, both electron-poor and electron-rich, revealed a high degree of facial selectivity. rsc.org The major product resulted from the dienophile adding to the face of the diene that is syn to the C-5 chlorine atom, suggesting that steric interactions play a dominant role in controlling the facial selectivity over stereoelectronic effects. rsc.org

| Diene | Dienophile | Catalyst | Major Product Stereochemistry | Ref |

| 2-Bromo-1,3-butadiene | Activated Dienophiles | Lewis Acid | endo | acs.orgresearchgate.net |

| 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene | Various | None | syn to C-5 Chlorine | rsc.org |

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of complex polycyclic systems, as it allows for the formation of two rings in a single step. masterorganicchemistry.comkhanacademy.orgyoutube.com The presence of bromine atoms on the diene can influence the reactivity and stereochemical outcome of these reactions.

Computational studies have explored the effect of an α-bromo substituent on the cycloalkenone dienophile in an intramolecular Diels-Alder reaction. acs.org The presence of the bromine atom was found to increase the rate of the cycloaddition. acs.org This rate enhancement is attributed to the electron-withdrawing nature of the halogen, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). acs.org

The stereoselectivity of IMDA reactions is often high, leading to the formation of specific isomers. acs.org The conformation of the tether connecting the diene and dienophile plays a significant role in determining the stereochemical outcome. acs.org

| Reactant | Key Feature | Effect of Bromine | Ref |

| α-Bromocycloalkenone with tethered diene | Intramolecular Reaction | Increases rate of cycloaddition | acs.org |

The stereoselectivity and regioselectivity of Diels-Alder reactions involving brominated dienes are governed by a combination of electronic and steric factors. numberanalytics.com The position of the bromine substituent on the diene can direct the incoming dienophile to a specific face of the diene and control the orientation of the substituents in the resulting cycloadduct.

In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions. libretexts.org This is often observed in reactions of brominated dienes. acs.org However, the exo isomer is typically more thermodynamically stable, and under reversible conditions, it may become the major product. libretexts.org

The regioselectivity of the reaction, which determines the relative orientation of the substituents on the newly formed ring, is heavily influenced by the electronic properties of both the diene and the dienophile. youtube.comlibretexts.orgyoutube.com The presence of electron-donating or electron-withdrawing groups on the reactants directs the formation of one regioisomer over the other. youtube.comlibretexts.org The bromine atom, being electronegative, acts as an electron-withdrawing group and can significantly influence the polarization of the diene, thereby controlling the regiochemical outcome.

The presence of bromine substituents on the diene has a multifaceted influence on the outcome of Diels-Alder reactions:

Reactivity: Bromine atoms are electron-withdrawing, which can decrease the electron density of the diene. In a normal-electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, this can decrease the reaction rate. masterorganicchemistry.com However, in inverse-electron-demand Diels-Alder reactions, an electron-deficient diene reacts with an electron-rich dienophile, and the presence of bromine can accelerate the reaction. nih.gov

Stereoselectivity: As discussed, bromine substituents can exert significant steric and electronic control over the stereochemical course of the reaction, influencing both facial selectivity (which face of the diene reacts) and endo/exo selectivity. rsc.orgacs.org

Regioselectivity: The position of the bromine atom dictates the polarization of the diene system, thereby directing the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles. youtube.comlibretexts.org

Aza-Diels-Alder Reactions with Electron-Deficient Brominated Dienes

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is incorporated into either the diene or the dienophile, leading to the formation of nitrogen-containing heterocyclic compounds. researchgate.net The use of electron-deficient dienes in these reactions has been explored to a lesser extent but offers significant potential in organic synthesis. researchgate.net

Brominated conjugated dienes, being electron-deficient, have been successfully employed in aza-Diels-Alder reactions. researchgate.net For example, the reaction of various brominated conjugated dienes with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a highly reactive dienophile, has been reported to produce complex tricyclic compounds in excellent yields. researchgate.net This demonstrates that the electron-deficient nature of the brominated diene is well-suited for reaction with electron-rich dienophiles in an inverse-electron-demand aza-Diels-Alder fashion.

The development of asymmetric aza-Diels-Alder reactions using electron-deficient dienes is an area of active research, with the potential to provide enantiomerically enriched nitrogen-containing heterocycles. nih.gov Catalytic systems, including those based on iron, have been developed to promote these reactions with high turnover frequency and enantioselectivity. nih.gov

| Diene Type | Dienophile | Reaction Type | Outcome | Ref |

| Brominated Conjugated Dienes | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Aza-Diels-Alder | High yields of tricyclic compounds | researchgate.net |

| Electron-Deficient Azadienes | Electron-Rich Dienophiles | Inverse-Electron-Demand Aza-Diels-Alder | Formation of nitrogen heterocycles | nih.govrsc.org |

Other Cycloaddition Modes and Their Stereochemical Control

Beyond the well-known Diels-Alder reaction, brominated dienes can participate in other cycloaddition modes, such as [2+2] cycloadditions and 1,3-dipolar cycloadditions. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry and steric interactions.

Visible light-absorbing transition metal complexes can facilitate the [2+2] cycloaddition of 1,3-dienes. nih.gov These reactions are valuable for creating strained four-membered rings. nih.gov The use of visible light is advantageous as it avoids the high-energy UV radiation that could decompose sensitive functional groups. nih.gov The resulting vinylcyclobutane products are versatile intermediates for further synthetic transformations. nih.gov

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne, to form a five-membered heterocyclic ring. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction, also known as the Huisgen cycloaddition, is a concerted, pericyclic process. organic-chemistry.orgnumberanalytics.comwikipedia.org The stereochemistry is conserved, meaning the stereochemistry of the reactants is reflected in the product. youtube.com The regioselectivity of these additions is influenced by both electronic and steric factors. wikipedia.org

The stereochemistry of cycloaddition reactions is highly specific. libretexts.org In a Diels-Alder reaction, the diene must adopt an s-cis conformation. libretexts.org The addition is suprafacial, meaning that the new bonds are formed on the same face of the diene and dienophile. fiveable.me This retention of stereochemistry is a consequence of the concerted mechanism, where all bonds are formed in a single step without intermediates. youtube.com

| Cycloaddition Type | Reactants | Product Ring Size | Key Features |

| [2+2] Cycloaddition | Diene + Alkene | 4-membered | Often requires photochemical conditions or transition metal catalysis. nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Diene + Dienophile | 6-membered | Highly stereospecific, concerted mechanism. youtube.comlibretexts.org |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered | Forms heterocyclic rings, concerted and stereoconservative. organic-chemistry.orgnumberanalytics.com |

Electrophilic and Radical Addition Reactions to Brominated Dienes

The conjugated double bond system in brominated dienes is susceptible to attack by both electrophiles and radicals, leading to addition products. The regiochemical and stereochemical outcomes of these reactions are dependent on the reaction conditions and the nature of the attacking species.

Electrophilic addition to conjugated dienes can proceed through two main pathways: 1,2-addition and 1,4-addition. libretexts.orglibretexts.orglibretexts.org The reaction is initiated by the attack of an electrophile on one of the double bonds, forming a resonance-stabilized allylic carbocation. libretexts.orgmasterorganicchemistry.comlibretexts.org The subsequent attack of the nucleophile can occur at either of the two carbons sharing the positive charge, leading to the formation of a mixture of 1,2- and 1,4-adducts. masterorganicchemistry.comlibretexts.org

The ratio of these products is often dependent on the reaction temperature. libretexts.orgmasterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest, which is typically the 1,2-addition product. libretexts.orgmasterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product predominates. libretexts.orgmasterorganicchemistry.com The greater stability of the 1,4-product is often attributed to the more highly substituted double bond in its structure. masterorganicchemistry.com

For example, the addition of hydrogen bromide (HBr) to 1,3-butadiene (B125203) yields a mixture of 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct). libretexts.orglibretexts.org

The addition of halogens, such as bromine (Br₂), to conjugated dienes also results in a mixture of 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic bromonium ion intermediate. youtube.comyoutube.com The subsequent attack by the bromide ion can occur at either the C2 or C4 position, leading to the corresponding dibromoalkenes. masterorganicchemistry.com For instance, the bromination of 1,3-butadiene gives a mixture of 3,4-dibromo-1-butene and 1,4-dibromo-2-butene. libretexts.orglibretexts.org

The product distribution can be influenced by reaction conditions. doubtnut.com

In the presence of peroxides or under photochemical conditions, the addition of reagents like HBr to conjugated dienes can proceed via a free-radical mechanism. firsthope.co.inyoutube.com This pathway often leads to different regioselectivity compared to electrophilic addition. firsthope.co.in The initiation step involves the formation of a bromine radical from HBr by a radical initiator. firsthope.co.in This bromine radical then adds to the diene, forming a resonance-stabilized allylic radical. masterorganicchemistry.comfirsthope.co.in

The subsequent reaction with another molecule of HBr yields the final product and regenerates a bromine radical, propagating the chain reaction. firsthope.co.in In many cases, the 1,4-addition product is the major product in free-radical additions to conjugated dienes. pharmaguideline.comlumenlearning.com The regioselectivity can be influenced by the stability of the radical intermediates, with more substituted radicals being more stable. masterorganicchemistry.com Substituents on the diene can also sterically hinder the approach of the incoming radical, affecting the product distribution. acs.org

| Addition Type | Reagent | Intermediate | Major Product (Typical) | Control |

| Electrophilic Addition | HBr, Br₂ | Allylic Carbocation | 1,2-adduct (kinetic), 1,4-adduct (thermodynamic) | Temperature |

| Free-Radical Addition | HBr, peroxides | Allylic Radical | 1,4-adduct | Radical Stability |

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides powerful tools for the modification of brominated dienes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium- and nickel-catalyzed cross-coupling reactions are highly effective methods for the functionalization of vinyl bromides, including brominated dienes. nih.govnih.govrsc.org These reactions, such as the Suzuki and Heck couplings, allow for the introduction of a wide range of substituents onto the diene framework. researchgate.netorganic-chemistry.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-bromine bond of the brominated diene. youtube.comyoutube.com

Transmetalation: An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the transition metal center. youtube.comyoutube.com

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active catalyst. youtube.comyoutube.com

These reactions are highly versatile and tolerate a broad range of functional groups. rsc.orgorganic-chemistry.org For example, the Suzuki coupling of a brominated diene with a boronic acid can be used to form a new carbon-carbon bond, leading to more complex diene structures. researchgate.netyoutube.com Similarly, nickel-catalyzed couplings can be employed to form new C(sp³)–C(sp³) bonds. rsc.org

Hydrofunctionalization Reactions of Dienes

Hydrofunctionalization, the addition of an H–X molecule across a double bond, is a fundamental transformation for dienes. In conjugated dienes, this can lead to 1,2- or 1,4-addition products. The regioselectivity is influenced by kinetic and thermodynamic control. youtube.comyoutube.com For a substrate like 1,1,3-tribromohexa-1,3-diene, the electronic effects of the bromine substituents would play a critical role in directing the outcome of the reaction.

For instance, in the hydrohalogenation of buta-1,3-diene, the reaction proceeds through a resonance-stabilized allylic carbocation. youtube.com At low temperatures, the 1,2-addition product (kinetic product) is favored due to the proximity effect of the halide anion. youtube.comyoutube.com At higher temperatures, the more stable 1,4-addition product (thermodynamic product) predominates. youtube.comyoutube.com In the case of this compound, the bromine atoms would significantly influence the stability of the intermediate carbocation, thus affecting the product distribution.

Transition metal catalysis offers powerful methods for the hydrofunctionalization of dienes, often with high selectivity. For example, nickel-catalyzed hydroalkylation of 1,3-dienes with ketones proceeds via a metal hydride that forms an electrophilic π-allyl intermediate. nih.gov Similarly, rhodium-catalyzed hydroacylation has been shown to be highly regio- and enantioselective. nih.gov A nickel-catalyzed hydromonofluoro(methyl)alkylation of 1,3-dienes has also been reported, demonstrating excellent functional group tolerance and selectivity. nih.gov

Enantio- and Regioselective Transformations of Dienes

The development of enantio- and regioselective reactions is a cornerstone of modern organic synthesis, and conjugated dienes are versatile substrates for such transformations. nih.govnih.gov The challenge in the selective functionalization of a non-symmetrical diene lies in controlling which of the double bonds reacts and in what stereochemical fashion.

Catalytic, enantioselective dihalogenation of alkenes, for example, often involves the formation of a haliranium ion intermediate. nih.gov The regio- and enantioselectivity of the reaction are then determined by the subsequent nucleophilic attack. For conjugated dienes, this becomes more complex, with the potential for competing reaction pathways.

Epoxidation is another key transformation where selectivity is crucial. The catalytic epoxidation of conjugated dienes using manganese salen complexes has been shown to be both regio- and enantioselective. rsc.org These catalysts generally favor the epoxidation of the less substituted double bond, with the enantiomeric excess being dependent on the specific diene and the oxidant used. rsc.org

Cobalt and palladium complexes have been successfully employed in various enantioselective cycloaddition reactions involving 1,3-dienes. researchgate.net These reactions provide access to chiral cyclic and acyclic structures with high levels of stereocontrol. The choice of catalyst and ligand is critical in determining the chemo-, regio-, and enantioselectivity of the outcome. researchgate.net

Derivatization and Further Synthetic Transformations

The rich functionality of halogenated dienes makes them valuable precursors for a wide range of more complex molecules. The carbon-halogen bonds can be exploited in cross-coupling reactions, while the diene system can participate in cycloadditions and other rearrangements.

Accessing Heterocyclic Structures from Halogenated Dienes (e.g., Thiophenes, Selenophenes)

Halogenated dienes are key building blocks for the synthesis of five-membered aromatic heterocycles like thiophenes and selenophenes. These motifs are prevalent in pharmaceuticals, electronic materials, and coordination chemistry. nih.govkobe-u.ac.jp

Thiophene (B33073) Synthesis: A common strategy for thiophene synthesis involves the reaction of a 1,4-dihalogenated-1,3-diene with a sulfur source. For instance, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to substituted thiophenes. organic-chemistry.org The reactivity of brominated thiophenes themselves allows for further functionalization through cross-coupling reactions to build more complex structures. kobe-u.ac.jpmdpi.com Another approach involves the direct C-H arylation of thiophenes with aryl bromides using a palladium catalyst. organic-chemistry.org

Selenophene Synthesis: The synthesis of selenophenes often involves the cyclization of an acyclic precursor containing a selenium nucleophile or electrophile. nih.gov For instance, 2,5-disubstituted selenophenes can be synthesized via a copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. rsc.org Halogenated precursors are also valuable. The cyclization of diynols in the presence of a diselenide and a halogen source like N-bromosuccinimide (NBS) can produce halogenated selenophenes with regioselectivity dependent on the halogen source. nih.gov

Below is a table summarizing representative transformations for accessing heterocyclic structures from diene precursors.

| Starting Material Type | Reagent(s) | Product Type | Catalyst/Conditions | Ref. |

| 1,4-Diiodo-1,3-diene | Potassium sulfide | Substituted Thiophene | Copper-catalyzed | organic-chemistry.org |

| Diynol | Dibutyl diselenide, I₂ or NBS | Halogenated Selenophene | Room Temperature | nih.gov |

| Terminal Alkyne | Elemental Selenium | 2,5-Disubstituted Selenophene | Copper-catalyzed | rsc.org |

| Substituted buta-1-ene | Potassium sulfide | Thiophene | Transition-metal-free | organic-chemistry.org |

Computational and Theoretical Investigations of Brominated Diene Reactivity and Structure

Application of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for analyzing reaction mechanisms, energies, and molecular properties. mtroyal.canih.gov DFT methods are employed to calculate the electronic structure of molecules, providing a balance between computational cost and accuracy. researchgate.net For brominated dienes, DFT is instrumental in optimizing the geometries of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net

Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or the more extensive def2TZVP, are commonly used to model reactions involving bromine. researchgate.netnih.govacs.org These calculations can determine key thermodynamic and kinetic parameters, including activation energies, reaction enthalpies, and free energies. nih.gov For instance, in studying the bromination of alkenes, DFT calculations have been used to compare different mechanistic pathways, such as perpendicular versus sidewise attack of bromine, and to evaluate the role of solvent molecules in the reaction. nih.govresearchgate.net The electronic properties of polybrominated compounds, which are highly dependent on the specific bromination pattern, can be evaluated using DFT to understand their potential reactivity and interactions. mtroyal.ca

| Component | Examples | Purpose in Reaction Analysis |

|---|---|---|

| Functionals | B3LYP, M06-2X, B3PW91 | Approximates the exchange-correlation energy, which accounts for the complex electron-electron interactions. The choice of functional is critical for accuracy. researchgate.netresearchgate.netnih.gov |

| Basis Sets | 6-31G(d), 6-311+G(d,p), def2TZVP, cc-pVTZ | Describes the atomic orbitals used to construct the molecular orbitals. Larger basis sets provide more flexibility and higher accuracy but are more computationally demanding. researchgate.netnih.gov |

| Calculated Properties | ΔG (Gibbs Free Energy), ΔH (Enthalpy), Ea (Activation Energy) | Used to determine the spontaneity (ΔG), heat of reaction (ΔH), and rate (Ea) of a chemical process, allowing for the comparison of different potential reaction pathways. nih.govacs.org |

Molecular Orbital Theory and Conjugation Effects in Brominated Dienes

Molecular Orbital (MO) theory provides a framework for understanding the stability and reactivity of conjugated systems. pressbooks.pub In a conjugated diene like 1,1,3-Tribromohexa-1,3-diene, the four p-orbitals on the sp²-hybridized carbons overlap to form a system of four π molecular orbitals: two bonding (ψ₁ and ψ₂) and two antibonding (ψ₃* and ψ₄*). libretexts.orgyoutube.com This delocalization of π-electrons across the single bond is a key source of the enhanced stability of conjugated dienes compared to their isolated counterparts. libretexts.orglibretexts.org

The presence of bromine substituents significantly influences the MOs of the diene. Bromine atoms act as electron-withdrawing groups through induction but can also donate electron density through resonance via their lone pairs. The electronegativity of bromine lowers the energy of the associated carbon atoms' atomic orbitals. This, in turn, affects the energy levels of the resulting molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they govern the molecule's behavior in many chemical reactions. chemtube3d.comyoutube.com In electrophilic reactions, the HOMO of the diene interacts with the LUMO of the electrophile. The shape and energy of the HOMO can predict which site on the diene is most nucleophilic. chemtube3d.com

| MO Property | Effect of Bromine Substituents | Consequence for Reactivity |

|---|---|---|

| Orbital Energies | Lowers the energy of both bonding and antibonding π-orbitals due to bromine's electronegativity. | Can affect the HOMO-LUMO gap, influencing the molecule's stability and spectroscopic properties. |

| Electron Distribution (HOMO) | Alters the electron density distribution. The largest orbital coefficients (indicating highest electron density) may shift. | Directs the site of attack for electrophiles. chemtube3d.com |

| Electron Distribution (LUMO) | Modifies the regions most susceptible to nucleophilic attack. | Relevant for reactions where the diene acts as an electrophile. chemtube3d.com |

| Conjugation | The bulky bromine atoms can cause twisting around the C-C single bond, potentially disrupting p-orbital overlap and reducing the stabilizing effect of conjugation. | Impacts overall molecular stability and the energy barrier for conformational changes. |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including short-lived intermediates and transition states that are difficult to observe experimentally. rsc.org For reactions of brominated dienes, such as electrophilic addition, computational studies can validate or challenge proposed mechanisms. acs.orgresearchgate.net

For example, the addition of Br₂ to a conjugated diene typically proceeds through a cyclic bromonium ion intermediate. youtube.com This intermediate can then be attacked by a bromide ion at different positions, leading to 1,2- or 1,4-addition products. youtube.compressbooks.pub DFT calculations can model the structures of the possible bromonium ions and the transition states for their formation and subsequent reaction. ktu.edu.tr By comparing the calculated free energies of activation for the different pathways, chemists can predict which product is likely to form faster (the kinetic product). masterorganicchemistry.com These studies have shown that the reaction is often a highly asynchronous concerted process. researchgate.net

Prediction of Stereochemical and Regiochemical Outcomes

In reactions involving unsymmetrical dienes or reagents, questions of regiochemistry (which constitutional isomer is formed) and stereochemistry (the 3D arrangement of atoms) arise. masterorganicchemistry.com Computational methods, particularly DFT, are highly effective at predicting these outcomes. nih.govrsc.orgnih.gov

For a molecule like this compound, electrophilic addition presents multiple possibilities. The initial attack of an electrophile will be directed by the electronic effects of the existing bromine atoms and the alkyl group. libretexts.org Calculations can determine the relative stabilities of the possible carbocation intermediates that would form. pressbooks.pub According to Markovnikov's rule, the most stable carbocation is preferentially formed. libretexts.orgchemistrynotmystery.com

Furthermore, computational models can distinguish between kinetic and thermodynamic control. masterorganicchemistry.commasterorganicchemistry.com

Kinetic Control: At low temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest—the one with the lowest activation energy barrier. masterorganicchemistry.comyoutube.com

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable one, regardless of how fast it is formed. masterorganicchemistry.comyoutube.com

DFT calculations of the transition state energies (for kinetic prediction) and the final product energies (for thermodynamic prediction) allow for a detailed forecast of the product ratio under different reaction conditions. masterorganicchemistry.comyoutube.com

| Pathway | Intermediate | Product Type | Controlling Factor | Predicted Outcome |

|---|---|---|---|---|

| Kinetic | Most stable carbocation intermediate (e.g., resonance-stabilized, most substituted). masterorganicchemistry.com | 1,2-Adduct (often). masterorganicchemistry.com | Lowest transition state energy. Favored at low temperatures. masterorganicchemistry.com | The product formed via the lowest energy barrier will dominate. |

| Thermodynamic | Does not depend on a single intermediate. | 1,4-Adduct (often). masterorganicchemistry.com | Most stable final product (e.g., most substituted double bond). youtube.com Favored at high temperatures. masterorganicchemistry.com | The most thermodynamically stable isomeric product will dominate. |

Analysis of Steric and Torsional Strains in Reacting Systems

Steric and torsional strains are critical factors that influence the conformation, stability, and reactivity of molecules. numberanalytics.com Torsional strain arises from the repulsion between electron clouds of bonds as they rotate around a central single bond, while steric strain results from non-bonded atoms being forced into close proximity. numberanalytics.comucalgary.ca

In this compound, significant strain is expected. The three bulky bromine atoms and the ethyl group create considerable steric hindrance. This strain can affect:

Ground State Conformation: The molecule will adopt a conformation that minimizes these repulsive interactions.

Transition State Energy: Steric clashes can increase the energy of a transition state, slowing down a reaction. For example, the approach of a reagent might be hindered at a sterically crowded site.

Product Stability: The stability of potential products can be lowered by steric strain.

Computational models can quantify the energetic cost of these strains by calculating the energy of different molecular conformations or by analyzing the geometry of transition states. numberanalytics.com This analysis is crucial for understanding why certain reaction pathways are favored over others.

Conformational Analysis of Brominated Diene Isomers (e.g., s-cis and s-trans)

Conjugated dienes can exist as two primary planar conformations, or rotamers, due to rotation around the central C₂–C₃ single bond: s-trans and s-cis. masterorganicchemistry.comlibretexts.org

The s-trans conformation has the double bonds on opposite sides of the single bond and is generally more stable due to reduced steric hindrance. ucalgary.ca

The s-cis conformation has the double bonds on the same side of the single bond. masterorganicchemistry.com While typically less stable, this conformation is required for the diene to participate in concerted reactions like the Diels-Alder cycloaddition. libretexts.orgyoutube.com

For 1,3-butadiene (B125203), the s-trans conformer is about 2.8 kcal/mol more stable than the s-cis. ucalgary.ca In this compound, the substituents would significantly alter this energy difference. The two bromine atoms at the C₁ position and the bromine at C₃ would introduce substantial steric repulsion, particularly in the s-cis conformation where the C₁ substituents and the C₄ hydrogen atom would be in close proximity. Computational analysis can precisely calculate the relative energies of the s-cis and s-trans conformers and the energy barrier for their interconversion. This information is vital for predicting whether the diene can readily adopt the necessary s-cis conformation for certain cycloaddition reactions. Some dienes can be "locked" into one conformation by their structure, which dictates their reactivity. masterorganicchemistry.com

| Conformer | Description | General Stability | Relevance |

|---|---|---|---|

| s-trans | Double bonds are on opposite sides of the central single bond. youtube.com | Generally more stable due to lower steric repulsion. ucalgary.calibretexts.org | The predominant ground-state conformation for many acyclic dienes. |

| s-cis | Double bonds are on the same side of the central single bond. youtube.com | Generally less stable due to steric hindrance between the "inner" substituents. libretexts.org | Essential for participation in Diels-Alder reactions. youtube.com |

Role of 1,1,3 Tribromohexa 1,3 Diene in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

Polyhalogenated compounds are powerful intermediates in organic synthesis due to their capacity to undergo a range of C-C and C-heteroatom bond-forming reactions. The structure of 1,1,3-Tribromohexa-1,3-diene, with two geminal bromine atoms at the C1 position and an additional bromine at the C3 position, allows for differentiated reactivity. This makes it a valuable precursor for creating highly substituted molecules through controlled, stepwise reactions. nih.gov

The primary application for such a structure lies in transition-metal-catalyzed cross-coupling reactions. The varying electronic environments of the C-Br bonds could potentially allow for selective activation and substitution. For instance, the vinyl bromide at the C3 position might react preferentially under certain catalytic conditions, leaving the geminal dibromide at C1 intact for subsequent transformations. This stepwise functionalization is a key strategy for building molecular complexity efficiently. nih.gov

Below is a table illustrating potential sequential cross-coupling reactions that could be performed on the this compound scaffold.

| Step | Position of Reaction | Type of Cross-Coupling | Reagent Example | Potential Product Structure |

| 1 | C3 | Suzuki Coupling | Arylboronic acid | 1,1-Dibromo-3-aryl-hexa-1,3-diene |

| 2 | C1 (first Br) | Stille Coupling | Organostannane | 1-Bromo-1-stannyl-3-aryl-hexa-1,3-diene |

| 3 | C1 (second Br) | Sonogashira Coupling | Terminal alkyne | 1-Alkynyl-1-stannyl-3-aryl-hexa-1,3-diene |

Furthermore, the conjugated diene system itself is a crucial functional group, readily participating in cycloaddition reactions, most notably the Diels-Alder reaction. The electronic nature of the diene, influenced by the electron-withdrawing bromine atoms, can be tuned to react with a variety of dienophiles, leading to the formation of complex cyclic and polycyclic systems.

Synthetic Pathways to Natural Products and Their Analogs Incorporating Diene Substructures

The 1,3-diene motif is a ubiquitous structural element found in a vast array of biologically active natural products. nih.govmdpi.com Consequently, synthetic methodologies that allow for the stereoselective construction and functionalization of dienes are of high importance in total synthesis. nih.govnih.gov A polybrominated building block like this compound could serve as a flexible starting point for the synthesis of such natural products or their analogs.

The ability to perform late-stage functionalization is a significant advantage in the synthesis of complex molecules. nih.gov A tribrominated hexadiene core could be incorporated into a larger molecular fragment, with the bromine atoms serving as handles for the introduction of key functionalities in the final steps of a synthetic sequence. This strategy avoids carrying sensitive functional groups through a lengthy synthesis.

The table below lists several classes of natural products that feature substituted 1,3-diene substructures, representing potential synthetic targets for which a versatile intermediate like this compound could be valuable.

| Class of Natural Product | Example | Biological Activity |

| Macrolides | Tiacumicin B | Antibiotic |

| Polyenes | Amphotericin B | Antifungal |

| Terpenoids | Vitamin D2 (Ergosterol) | Vitamin Precursor |

| Alkaloids | Stenine | Insecticidal |

Enabling Stereoselective Synthesis Through Bromine-Mediated Control

The stereochemistry of a 1,3-diene is critical, as it dictates the geometry of its reaction products and ultimately influences the biological properties of the target molecule. nih.gov The presence of bromine atoms on the diene backbone can exert significant stereochemical control in various reactions.

In cycloaddition reactions like the Diels-Alder reaction, substituents on the diene can influence both facial selectivity (which face of the diene reacts) and the endo/exo selectivity of the approach of the dienophile. Research has shown that a removable bromine substituent on a diene can lead to complete π-diastereofacial and endo/exo stereoselection. nih.gov The steric bulk and electronic influence of the bromine at the C3 position in this compound would be expected to lock the diene into a specific conformation (s-cis or s-trans), thereby directing the stereochemical outcome of the cycloaddition.

In the context of cross-coupling reactions, the stereochemistry of the resulting diene is often dictated by the geometry of the starting materials. nih.gov Transition-metal-catalyzed methods are well-known for their ability to proceed with high stereoselectivity. nih.gov For example, a Suzuki or Negishi coupling using a stereodefined vinyl bromide precursor generally proceeds with retention of the double bond geometry. nih.gov This principle allows for the synthesis of dienes with specific (E/Z) configurations by carefully choosing the reaction partners and conditions. The bromine atoms on this compound provide the necessary handles to engage in these highly stereocontrolled coupling processes.

The following table summarizes how bromine atoms can mediate stereocontrol in key reactions involving dienes.

| Reaction Type | Role of Bromine Substituent | Stereochemical Outcome |

| Diels-Alder Cycloaddition | Directs dienophile approach via steric/electronic effects. nih.gov | High endo/exo and facial selectivity. |

| Suzuki/Negishi Coupling | Acts as a stereochemically defined leaving group. nih.gov | Retention of double bond geometry in the product. |

| Electrophilic Addition | Influences the formation and stability of intermediates (e.g., bromonium ions). chemtube3d.comlibretexts.org | Controls the regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity of the addition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.